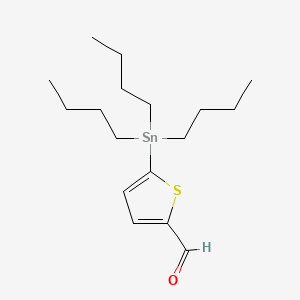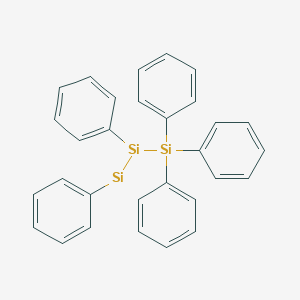![molecular formula C12H24N4O B12559744 1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one CAS No. 189129-95-1](/img/structure/B12559744.png)
1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-on ist eine heterocyclische Verbindung, die einen Tetrahydropyrimidinon-Kern mit einem 4-Methylpiperazinyl-Propyl-Substituenten aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-on beinhaltet typischerweise die folgenden Schritte:
Bildung des Tetrahydropyrimidinon-Kerns: Dies kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.
Einführung der 4-Methylpiperazinyl-Propyl-Gruppe: Dieser Schritt beinhaltet die Alkylierung des Tetrahydropyrimidinon-Kerns mit einem 4-Methylpiperazinyl-Propyl-Halogenid unter geeigneten Bedingungen, z. B. in Gegenwart einer Base wie Kaliumcarbonat.
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one typically involves the following steps:
Formation of the Tetrahydropyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Methylpiperazinyl Propyl Group: This step involves the alkylation of the tetrahydropyrimidinone core with a 4-methylpiperazinyl propyl halide under suitable conditions, such as in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Piperazinring.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Alkylhalogenide, Acylchloride.
Hauptprodukte, die gebildet werden:
Oxidation: Oxidierte Derivate des Tetrahydropyrimidinon-Kerns.
Reduktion: Reduzierte Formen der Verbindung, die möglicherweise zur Bildung von sekundären Aminen führen.
Substitution: Substituierte Derivate am Piperazinring oder am Tetrahydropyrimidinon-Kern.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Medizin: Auf sein Potenzial als pharmazeutisches Zwischenprodukt oder Wirkstoff untersucht.
Industrie: Bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann als Inhibitor oder Modulator wirken und die Aktivität dieser Zielstrukturen beeinflussen und verschiedene biochemische Pfade beeinflussen.
Ähnliche Verbindungen:
- 3-(4-Methylpiperazin-1-yl)propansäure
- 3-(4-Methylpiperazin-1-yl)anilin
- 3-(4-Methylpiperazin-1-yl)propan-1-ol
Vergleich: 1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-on ist einzigartig aufgrund seines Tetrahydropyrimidinon-Kerns, der im Vergleich zu anderen ähnlichen Verbindungen besondere chemische und biologische Eigenschaften verleiht.
Wirkmechanismus
The mechanism of action of 1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-(4-Methylpiperazin-1-yl)aniline
- 3-(4-Methylpiperazin-1-yl)propan-1-ol
Comparison: 1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one is unique due to its tetrahydropyrimidinone core, which imparts distinct chemical and biological properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
189129-95-1 |
|---|---|
Molekularformel |
C12H24N4O |
Molekulargewicht |
240.35 g/mol |
IUPAC-Name |
1-[3-(4-methylpiperazin-1-yl)propyl]-1,3-diazinan-2-one |
InChI |
InChI=1S/C12H24N4O/c1-14-8-10-15(11-9-14)5-3-7-16-6-2-4-13-12(16)17/h2-11H2,1H3,(H,13,17) |
InChI-Schlüssel |
IIMNVXTZMZYGPE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCN2CCCNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)




![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)



![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)

![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)


